Product packaging for Dehydro Felodipine Ester Lactone(Cat. No.:CAS No. 96558-27-9)

Dehydro Felodipine Ester Lactone

Cat. No.: B585257
CAS No.: 96558-27-9
M. Wt: 366.194
InChI Key: CRGJSDBHFOEERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dehydro Felodipine Ester Lactone, with the CAS number 96558-27-9, is a recognized impurity and metabolite of Felodipine, a dihydropyridine calcium channel blocker used to treat hypertension . This compound has a molecular formula of C17H13Cl2NO4 and a molecular weight of 366.20 g/mol . It is typically supplied as a white to pale yellow solid that should be stored at 2-8°C . In pharmaceutical research, this compound is a critical reference standard in analytical profiling . Its primary research applications include method development and validation, stability studies, and impurity quantification in accordance with regulatory guidelines from ICH and USFDA . Researchers use this compound to ensure the safety, quality, and efficacy of Felodipine and related pharmaceutical products by accurately monitoring and controlling impurity levels during drug development and manufacturing . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13Cl2NO4 B585257 Dehydro Felodipine Ester Lactone CAS No. 96558-27-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO4/c1-3-23-16(21)12-8(2)20-11-7-24-17(22)14(11)13(12)9-5-4-6-10(18)15(9)19/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGJSDBHFOEERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=C(C(=CC=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747448
Record name Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96558-27-9
Record name Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Dehydro Felodipine Ester Lactone

Chemical Synthesis Pathways and Strategies

Multistep Synthesis from Precursors

The synthesis originates with the construction of the unsymmetrical dihydropyridine (B1217469) backbone of Felodipine (B1672334). This is classically achieved via the Hantzsch dihydropyridine synthesis. scispace.commdpi.com To create an unsymmetrical product like Felodipine, the Hantzsch reaction is often performed in a stepwise manner to control the introduction of different ester groups. researchgate.net

The key steps are:

Knoevenagel Condensation: Reaction of 2,3-dichlorobenzaldehyde (B127699) with an active methylene (B1212753) compound, such as methyl acetoacetate (B1235776), to form an intermediate. researchgate.net

Enamine Formation: Reaction of a second β-ketoester, like ethyl acetoacetate, with an ammonia (B1221849) source to form an enamine, such as ethyl 3-aminocrotonate. researchgate.net

Cyclocondensation: The products from the first two steps are then combined. The Michael addition of the enamine to the unsaturated keto compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine (B1200194) ring of Felodipine. scispace.comresearchgate.net

Once the Felodipine precursor is synthesized, the subsequent steps to form the Dehydro Felodipine Ester Lactone involve: 4. Oxidation: The dihydropyridine ring is oxidized to the corresponding pyridine (B92270) derivative, Dehydrofelodipine (B193096). This is a primary metabolic transformation, often mediated in vivo by cytochrome P450 enzymes (CYP3A4). researchgate.net 5. Hydroxylation and Lactonization: Subsequent hydroxylation of one of the methyl groups on the pyridine ring, followed by a spontaneous or acid-catalyzed intramolecular cyclization (lactonization) with the adjacent ester group, results in the formation of the fused furo[3,4-b]pyridine ring system characteristic of the lactone metabolite.

Table 1: Key Precursors in Felodipine Synthesis This table is interactive. You can sort and filter the data.

Precursor Role in Synthesis
2,3-Dichlorobenzaldehyde Provides the C4-aryl substituent.
Ethyl Acetoacetate Forms the C3 and C5 positions of the dihydropyridine ring.
Methyl Acetoacetate Forms the C3 and C5 positions of the dihydropyridine ring.
Ammonia or Ammonium (B1175870) Salt Serves as the nitrogen source for the dihydropyridine ring.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of 1,4-dihydropyridines (1,4-DHPs) via the Hantzsch reaction is critical for achieving high yields and purity. Various alternative methods and catalysts have been explored to improve upon the classical procedure, which often requires long reaction times and high temperatures. bhu.ac.in

Key optimization parameters include:

Catalyst: The use of Lewis acids or other catalysts can significantly accelerate the reaction. Recent studies have shown that N,N′-dioxide/Ni(II) or Nd(III) complexes can efficiently catalyze the asymmetric Hantzsch reaction, yielding products like Felodipine in high yields (up to 99%) and excellent enantioselectivities. acs.org

Solvent: The choice of solvent impacts reaction rates and yields. While ethanol (B145695) is traditionally used, experiments have shown that it often provides the best yields at elevated temperatures (e.g., 85°C). bhu.ac.in Solvent-free conditions and the use of aqueous media have also been successfully employed to create a more environmentally friendly process. bhu.ac.in

Energy Source: Microwave irradiation has been utilized to dramatically reduce reaction times from hours to minutes, although not always with an improvement in yield compared to conventional heating. mdpi.com

Table 2: Comparison of Hantzsch Reaction Conditions This table is interactive. You can sort and filter the data.

Method Catalyst/Medium Reaction Time Yield Reference
Classical Hantzsch Ethanol, Reflux 12 hours 15-52% mdpi.com
Microwave-Assisted Ethanol, Domestic Oven 4 minutes 15-52% mdpi.com
Asymmetric Catalytic N,N′-dioxide/Ni(II) or Nd(III) Not specified Up to 99% acs.org
Greener Synthesis Cellulose sulfuric acid / Aqueous media Not specified High bhu.ac.in

Chemo- and Regioselectivity in Synthesis

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of unsymmetrical 1,4-dihydropyridines like Felodipine and its subsequent lactone derivative.

Unsymmetrical Dihydropyridine Synthesis: The classical one-pot Hantzsch reaction using two different β-ketoesters would result in a mixture of three products: two symmetrical and one unsymmetrical dihydropyridine. To overcome this, a stepwise or three-step procedure is employed where the Knoevenagel and enamine formation steps are performed separately before the final cyclocondensation. researchgate.net This directed approach ensures that only the desired unsymmetrical product is formed.

Lactone Formation: The formation of the furo[3,4-b]pyridine core involves a regioselective lactonization. The reaction must selectively occur between a specific hydroxylated methyl group and the adjacent ester carbonyl. The regioselectivity of this cyclization is governed by the proximity and reactivity of the involved functional groups on the pyridine intermediate. The interaction of a hydroxylated methyl group at the C2 position with the ester at the C3 position leads to the formation of the stable five-membered lactone ring.

Directed Synthesis of Related Lactone Scaffolds and Ring Systems

The furo[3,4-b]pyridine core of this compound is a member of the broader furopyridine family of heterocycles, which are of significant interest in medicinal chemistry. bohrium.com Synthetic strategies for these related scaffolds often involve multicomponent reactions or tandem cyclizations.

For example, a facile synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives has been achieved through a three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid in an ionic liquid without a catalyst. researchgate.net Another novel strategy involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate (B1210297) in hexafluoroisopropyl alcohol to produce furo[3,2-c]pyridines. bohrium.com These methods highlight the modular nature of heterocyclic synthesis, where different starting materials can be combined to create a variety of fused ring systems, including those structurally related to the this compound scaffold. These alternative syntheses provide pathways to explore structure-activity relationships by creating analogues with modified ring systems.

Preparation of Isotopically Labeled this compound for Research

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic studies. The use of a ¹⁴C label is considered the standard for such investigations as it allows for the sensitive and quantitative tracking of a drug and all its metabolites. selcia.com

The preparation of ¹⁴C-labeled this compound would begin with the synthesis of ¹⁴C-Felodipine. This involves incorporating a ¹⁴C atom into one of the precursor molecules in a metabolically stable position. selcia.comresearchgate.net For Felodipine, this could involve using a ¹⁴C-labeled acetoacetate precursor.

Once [¹⁴C]Felodipine is synthesized, it can be administered in a research setting. The resulting metabolites, including the desired ¹⁴C-labeled lactone, can then be isolated from biological matrices like urine. nih.gov Studies on healthy volunteers who received [¹⁴C]Felodipine have successfully isolated and identified several urinary metabolites, including the lactone precursor, through techniques like solvent extraction and chromatographic separation. nih.gov This biotransformation approach is a common method for producing authentic, isotopically labeled metabolite standards for research. smolecule.com

Derivatization for Enhanced Analytical or Mechanistic Studies

Chemical derivatization is often employed to improve the analytical properties of drug metabolites for techniques like gas chromatography-mass spectrometry (GC-MS) or to facilitate mechanistic studies. cdc.gov Dihydropyridine metabolites, which are often acidic and polar, can be derivatized to increase their volatility and improve their chromatographic behavior.

Extractive Methylation: A common technique for analyzing acidic drug metabolites in urine is extractive methylation. This method simultaneously extracts the acidic compounds from the aqueous biological matrix into an organic solvent and methylates them, making them more suitable for GC-MS analysis. This approach has been successfully used to develop screening procedures for various dihydropyridine metabolites. oup.com

Silylation: For GC-MS identification, polar functional groups like hydroxyls and carboxylic acids are often converted to their trimethylsilyl (B98337) (TMS) ethers and esters. In the identification of Felodipine metabolites from urine, the isolated compounds were silylated prior to GC-MS analysis to enhance their volatility and thermal stability. nih.gov

Fluorescence Derivatization: For enhanced sensitivity in liquid chromatography, derivatization can be used to attach a fluorescent tag to the molecule. For instance, o-phthalaldehyde (B127526) is a reagent used to create highly fluorescent derivatives of primary amines, a strategy that could be adapted for metabolites containing or modified to contain an amine group. bohrium.com

These derivatization strategies are crucial for overcoming analytical challenges and enabling the accurate detection and quantification of this compound in complex biological samples.

Biotransformation and Metabolic Pathway Analysis of Dehydro Felodipine Ester Lactone

Formation Mechanisms from Felodipine (B1672334) Biotransformation

The journey from Felodipine to Dehydro Felodipine Ester Lactone is characterized by several key transformation pathways. These pathways are not mutually exclusive and can occur in various sequences, leading to a diverse array of metabolites.

Dehydrogenation Pathways

The initial and pivotal step in the formation of this compound is the dehydrogenation of the dihydropyridine (B1217469) ring of Felodipine. This reaction converts the 1,4-dihydropyridine (B1200194) structure into a more stable aromatic pyridine (B92270) ring, resulting in the formation of Dehydrofelodipine (B193096). nih.govsmpdb.ca This oxidation is primarily catalyzed by the cytochrome P450 enzyme system, with the CYP3A4 isoform playing the most significant role. nih.govnih.govnih.gov This enzymatic dehydrogenation is a common metabolic pathway for dihydropyridine-based drugs. nih.gov The resulting metabolite, Dehydrofelodipine, serves as the central precursor for subsequent metabolic transformations leading to the formation of the lactone metabolite.

Ester Hydrolysis and Subsequent Lactonization

Following the initial dehydrogenation, the ester side chains of Dehydrofelodipine become susceptible to hydrolysis. Felodipine itself contains two ester groups, an ethyl ester and a methyl ester. Hydrolysis of one of these ester groups, catalyzed by esterase enzymes, yields a carboxylic acid moiety.

The formation of the lactone ring is a subsequent intramolecular cyclization reaction. This process is often spontaneous and occurs when a hydroxyl group, introduced through a hydroxylation reaction on one of the methyl groups of the pyridine ring, attacks the carboxylic acid group generated from ester hydrolysis. This intramolecular esterification results in the formation of a stable five- or six-membered lactone ring. The specific structure of this compound indicates that one of the ester groups has been hydrolyzed to a carboxylic acid, and a nearby hydroxylated methyl group has engaged in lactonization. The lactonization process itself is generally not an enzymatic reaction but rather a thermodynamically favorable chemical rearrangement. smolecule.com

Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl (-OH) group, is a critical step in the formation of the precursor necessary for lactonization. This reaction is also mediated by cytochrome P450 enzymes, particularly CYP3A4. In the biotransformation of Dehydrofelodipine, hydroxylation can occur on the methyl groups attached to the pyridine ring. The introduction of this hydroxyl group provides the necessary nucleophile for the subsequent intramolecular attack on the carboxylic acid, leading to the formation of the lactone ring. Studies have indicated that hydroxylation of the 2- and 6-methyl groups of the pyridine ring is a significant metabolic pathway. smolecule.com

Conjugation Reactions

Conjugation reactions represent a phase II metabolic pathway that typically follows phase I reactions like oxidation and hydrolysis. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the drug or its metabolites, rendering them more water-soluble and facilitating their excretion from the body. While Dehydrofelodipine and its hydroxylated and hydrolyzed metabolites can undergo conjugation, this process is generally considered a terminal step in the metabolic pathway. nih.gov The formation of this compound itself is a result of the interplay between dehydrogenation, hydrolysis, and hydroxylation. Subsequent conjugation of this lactone metabolite may occur, but it is not a prerequisite for its formation.

Identification of Specific Enzymatic Systems Involved in Formation

The biotransformation of Felodipine to this compound is orchestrated by specific enzyme systems, with the Cytochrome P450 superfamily playing a central role.

Cytochrome P450 Isoforms (e.g., CYP3A4)

The Cytochrome P450 (CYP) superfamily of enzymes is the primary catalyst for the oxidative metabolism of a vast array of xenobiotics, including Felodipine. Within this superfamily, the CYP3A4 isoform is unequivocally the most important enzyme in the biotransformation of Felodipine. nih.govnih.govnih.gov

CYP3A4 is responsible for two key reactions in the formation pathway of this compound:

Dehydrogenation: CYP3A4 catalyzes the initial and rate-limiting step of converting Felodipine to Dehydrofelodipine. nih.gov The high expression of CYP3A4 in the liver and small intestine contributes to the extensive first-pass metabolism of Felodipine.

Hydroxylation: Following the formation of Dehydrofelodipine, CYP3A4 is also involved in the hydroxylation of the methyl groups on the pyridine ring. This step is essential for creating the necessary precursor for the subsequent spontaneous lactonization reaction.

The central role of CYP3A4 in Felodipine metabolism is underscored by the significant drug-drug interactions observed when Felodipine is co-administered with inhibitors or inducers of this enzyme.

Biotransformation StepKey Enzymes/MechanismsPrecursor CompoundResulting Compound/Intermediate
Dehydrogenation Cytochrome P450 3A4 (CYP3A4)FelodipineDehydrofelodipine
Ester Hydrolysis EsterasesDehydrofelodipineDehydrofelodipine Carboxylic Acid
Hydroxylation Cytochrome P450 3A4 (CYP3A4)DehydrofelodipineHydroxylated Dehydrofelodipine
Lactonization Spontaneous Intramolecular CyclizationHydroxylated Dehydrofelodipine Carboxylic AcidThis compound

Esterase Activity

The metabolic cascade of Felodipine and its primary metabolite, dehydrofelodipine, involves hydrolysis of their ester functional groups, a reaction catalyzed by esterases. Carboxylesterases (CES) are a significant class of enzymes responsible for the hydrolysis of a wide array of ester-containing drugs. nih.govamericanpharmaceuticalreview.com In humans, two primary carboxylesterases, hCE1 and hCE2, play crucial roles in drug metabolism. nih.gov While hCE1 is predominantly found in the liver, hCE2 is highly expressed in the intestine. nih.govscispace.com

The ester groups in dehydrofelodipine are susceptible to hydrolysis by these esterases, leading to the formation of corresponding carboxylic acid metabolites. This enzymatic cleavage increases the polarity of the molecule, facilitating its subsequent elimination from the body. The specific contribution of different esterase isoforms to the hydrolysis of dehydrofelodipine and its derivatives warrants further investigation to fully elucidate the metabolic pathway.

Characterization of Downstream Metabolic Products and Their Structures

Following the initial oxidation of Felodipine to dehydrofelodipine by CYP3A4, a series of subsequent metabolic transformations occur. nih.govresearchgate.net One of the key downstream products is the this compound. The formation of this lactone is proposed to occur through a non-enzymatic, spontaneous rearrangement of a hydroxy acid metabolite of Felodipine. smolecule.com However, other evidence suggests that the biotransformation in hepatic microsomes involves pathways that contribute to the formation of this lactone. smolecule.com

Further metabolism of dehydrofelodipine involves the hydrolysis of the ester side chains. The chemical structures of these downstream metabolites are characterized by the presence of a pyridine ring, resulting from the dehydrogenation of the original dihydropyridine ring of Felodipine, and modifications to the ester side chains.

Below is a table summarizing the key compounds involved in the metabolic pathway:

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
FelodipineC₁₈H₁₉Cl₂NO₄384.2672509-76-3
DehydrofelodipineC₁₈H₁₇Cl₂NO₄382.2496382-71-7
This compoundC₁₇H₁₃Cl₂NO₄366.2096558-27-9
5-carboxy-6-hydroxymethyl-dehydro FelodipineC₁₇H₁₅Cl₂NO₅384.2296558-29-1

Comparative Biotransformation Studies Across Different Biological Systems (e.g., in vitro models)

In vitro models, such as hepatic microsomes from different species, are invaluable tools for studying the comparative biotransformation of drugs and their metabolites. Studies utilizing liver microsomes from rats, dogs, and humans have been conducted to investigate the metabolism of Felodipine. smolecule.com These studies have revealed that the biotransformation of Felodipine proceeds through two primary parallel pathways: one involving the initial oxidation and aromatization of the dihydropyridine ring to form the pyridine analogue (dehydrofelodipine), and another involving direct modifications to the dihydropyridine ring structure. smolecule.com

The total pool of metabolites generated in vitro has been found to be more lipophilic than those excreted in urine, suggesting that these metabolites may undergo further processing in the liver before elimination. smolecule.com The use of such in vitro systems is crucial for identifying potential inter-species differences in metabolism, which is a key consideration in the extrapolation of preclinical safety data to humans. europa.eu

Structure Activity Relationship Sar Studies of Dehydro Felodipine Ester Lactone Analogues

Correlating Structural Features with Molecular Interactions (Non-Pharmacological)

The molecular architecture of Dehydro Felodipine (B1672334) Ester Lactone is defined by a rigid, fused furo[3,4-b]pyridine heterocyclic system. This planarity, in contrast to the boat-like conformation of the dihydropyridine (B1217469) ring in felodipine, is a primary determinant of its non-pharmacological molecular interactions.

Key structural features governing these interactions include:

The Fused Aromatic System: The pyridine (B92270) ring fused with the lactone ring creates a large, planar surface area, facilitating non-covalent interactions such as pi-pi stacking with other aromatic molecules.

The Dichlorophenyl Ring: The 4-(2,3-dichlorophenyl) substituent is twisted out of the plane of the pyridine ring. The chlorine atoms create an electron-deficient (electrophilic) edge, influencing crystal packing and interactions with electron-rich moieties.

The Lactone and Ester Groups: The carbonyl groups of the lactone and the ethyl ester are key sites for intermolecular interactions. The carbonyl oxygens are nucleophilic and can act as hydrogen bond acceptors, while the carbonyl carbons are electrophilic. Quantum mechanical calculations on similar structures, such as aflatoxin B1, show that the lactone carbonyl carbon possesses a significant positive charge, making it a prime site for nucleophilic attack nih.gov.

These features dictate how the molecule self-assembles in a solid state and interacts with solvents and other materials in a non-biological context.

Table 1: Correlation of Structural Features with Non-Pharmacological Interactions
Structural FeatureDescriptionType of InteractionPotential Consequence
Fused Furo[3,4-b]pyridine CoreA rigid, planar aromatic system.Pi-pi stacking, Van der Waals forces.Influences crystal lattice energy and solubility in non-polar solvents.
2,3-Dichlorophenyl GroupAn electron-withdrawing aromatic ring substituent.Dipole-dipole interactions, halogen bonding.Affects molecular packing and orientation in a solid matrix.
Lactone Carbonyl GroupAn electrophilic carbon and nucleophilic oxygen within a strained five-membered ring.Hydrogen bonding (acceptor), nucleophilic addition.Site for potential degradation via interaction with nucleophiles (e.g., water).
Ethyl Ester GroupA flexible side chain with an electrophilic carbonyl and potential for hydrophobic interactions.Hydrogen bonding (acceptor), hydrophobic interactions.Influences solubility and conformation in different media.

Influence of Lactone Ring Structure on Chemical Reactivity

The presence of the five-membered lactone ring is arguably the most significant feature influencing the chemical reactivity of Dehydro Felodipine Ester Lactone. Lactones, being cyclic esters, are susceptible to hydrolysis, a reaction that cleaves the ring.

The reactivity of the lactone is enhanced by several factors:

Ring Strain: Five-membered rings have inherent angle strain, which is released upon ring-opening, providing a thermodynamic driving force for hydrolysis.

Electrophilicity: The carbonyl carbon of the lactone is highly electrophilic, making it a target for nucleophiles. In acidic conditions, the carbonyl oxygen can be protonated, further increasing the electrophilicity of the carbon and facilitating attack by weak nucleophiles like water nih.gov. In basic conditions, direct attack by hydroxide (B78521) ions leads to rapid saponification.

Fused Aromatic System: The fusion of the lactone to the electron-deficient pyridine ring can further influence the electronic properties of the carbonyl group, affecting its reactivity compared to a simple aliphatic lactone.

The hydrolysis of the lactone ring would result in the formation of a carboxylic acid and a hydroxymethyl group on the pyridine core, fundamentally altering the molecule's structure and properties.

Table 2: Chemical Reactivity of the Lactone Ring
ConditionReaction TypeMechanismProduct
Acidic (e.g., H₃O⁺)HydrolysisProtonation of carbonyl oxygen followed by nucleophilic attack of water.Ring-opened hydroxymethyl-carboxylic acid derivative.
Basic (e.g., OH⁻)Saponification (Hydrolysis)Direct nucleophilic attack of hydroxide on the carbonyl carbon.Salt of the ring-opened hydroxymethyl-carboxylic acid derivative.
Nucleophiles (e.g., Amines)AminolysisNucleophilic acyl substitution.Ring-opened amide derivative.

Effects of Substituent Variations on Molecular Stability and Conformation

The stability and conformation of this compound are governed by its various substituents. Altering these substituents can have predictable effects based on established chemical principles.

Dichlorophenyl Ring Substituents: The position and nature of halogens on the phenyl ring are critical. Changing from a 2,3-dichloro to a 3,5-dichloro pattern, for instance, would alter the molecule's dipole moment and steric profile. Introducing electron-donating groups instead of halogens could decrease the oxidative stability of the molecule but might change intermolecular interactions google.com.

Ester Group Modification: The ethyl ester at the C3 position influences solubility and susceptibility to hydrolysis. Replacing the ethyl group with a bulkier alkyl group (e.g., tert-butyl) could sterically hinder hydrolysis of the ester, increasing its metabolic stability smolecule.comscience.gov. Conversely, a smaller methyl ester might be more rapidly hydrolyzed.

Pyridine Ring Substituents: The C2-methyl group provides a certain steric and electronic environment. Replacing it with a larger group could introduce steric strain against the adjacent ester or phenyl ring, affecting the molecule's preferred conformation.

These variations are crucial in synthetic chemistry for fine-tuning the physicochemical properties of a chemical series for research applications.

Table 3: Predicted Effects of Substituent Variation on Molecular Properties
Substituent VariationPredicted Effect on StabilityPredicted Effect on Conformation
Changing phenyl ring halogen pattern (e.g., 2,3-Cl₂ to 3,5-Cl₂)Minimal change in chemical stability, but alters electronic distribution.May alter the dihedral angle between the phenyl and pyridine rings.
Replacing ethyl ester with tert-butyl esterIncreased stability towards hydrolysis due to steric hindrance.The bulky group may restrict rotation around the C3-ester bond.
Replacing C2-methyl with hydrogenMinimal change in stability.Reduces steric bulk, potentially allowing for a more planar conformation.
Replacing C2-methyl with a larger alkyl group (e.g., isopropyl)May decrease stability due to increased steric strain.Increases steric clash, forcing changes in bond angles and rotations.

Comparative SAR with Related Dihydropyridine and Pyridine Derivatives

The most critical SAR insight comes from comparing this compound to its parent drug, felodipine (a 1,4-dihydropyridine), and the intermediate dehydrofelodipine (B193096) (a pyridine).

Felodipine (1,4-Dihydropyridine): This molecule is an active calcium channel blocker. Its activity is dependent on the non-planar, boat-like conformation of the 1,4-dihydropyridine (B1200194) ring and the presence of specific ester groups. This specific 3D shape is crucial for fitting into the binding site of the L-type calcium channel smolecule.com.

Dehydrofelodipine (Pyridine Derivative): This is the oxidized metabolite of felodipine. The oxidation of the dihydropyridine ring to an aromatic pyridine ring results in a planar structure. This change alone leads to a significant loss of pharmacological activity, as the planar pyridine derivative cannot adopt the necessary conformation to bind effectively to the calcium channel receptor smolecule.comnih.gov.

This compound: This compound is formed from a hydroxylated metabolite of dehydrofelodipine through an intramolecular cyclization (lactonization). This not only retains the inactive planar pyridine core but adds a rigid, fused lactone ring. This further locks the molecule into a conformation that is incompatible with the calcium channel binding site, rendering it completely inactive as a calcium channel blocker smolecule.com.

Table 4: Comparative SAR of Felodipine and its Derivatives
CompoundCore StructureKey Structural FeatureConformationCalcium Channel Blocking Activity
Felodipine1,4-DihydropyridineNon-planar, puckered ringFlexible, boat-likeActive
DehydrofelodipinePyridineAromatic, planar ringRigid, planarInactive smolecule.comnih.gov
This compoundFuro[3,4-b]pyridineFused planar aromatic and lactone ringsVery rigid, planarInactive smolecule.com

Development of SAR Models for Related Chemical Series

For chemical series like dihydropyridines and their derivatives, computational SAR models are invaluable tools for predicting properties and guiding synthesis. nih.govsemanticscholar.org These models, such as Quantitative Structure-Activity Relationship (QSAR) models, use calculated molecular descriptors to build mathematical equations that correlate structure with activity or other properties.

For a series including this compound, SAR models could be developed to:

Predict Inactivity: By including inactive metabolites like this compound in the training set, QSAR models can learn to identify the structural features responsible for the loss of activity. Key descriptors would likely include those related to planarity, molecular volume, and the electronic properties of the core ring system researchgate.net.

Model Metabolic Stability: Quantitative Structure-Property Relationship (QSPR) models can be built to predict metabolic stability. Descriptors could include bond dissociation energies, solvent accessible surface area, and electronic charges on specific atoms to predict sites of metabolism by enzymes like cytochrome P450 science.govsemanticscholar.org.

Guide Analogue Design: These models can be used to virtually screen new, hypothetical analogues. By calculating descriptors for proposed structures, researchers can predict their potential for activity or inactivity before undertaking costly and time-consuming synthesis.

Commonly used techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which build 3D-QSAR models based on the steric and electrostatic fields surrounding the molecules researchgate.net.

Table 5: Common Descriptors in SAR/QSPR Models for Dihydropyridine-like Series
Descriptor ClassExample DescriptorsProperty Modeled
TopologicalMolecular Connectivity Indices, Wiener IndexMolecular size, shape, and branching.
ElectronicHOMO/LUMO energies, Dipole Moment, Atomic ChargesReactivity, polarity, and sites for electrostatic interactions. researchgate.net
Steric/3DMolecular Volume, Surface Area, OvalityMolecular size and fit into a binding site. researchgate.net
ThermodynamicLogP (Lipophilicity), Molar RefractivityMembrane permeability and general binding affinity.

Theoretical and Computational Investigations of Dehydro Felodipine Ester Lactone

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that can effectively model the electronic structure of molecules like Dehydro Felodipine (B1672334) Ester Lactone. DFT calculations can elucidate a variety of molecular properties. For instance, studies on other dihydropyridine (B1217469) derivatives have successfully employed DFT to determine optimized molecular geometries, vibrational frequencies, and electronic properties nih.gov.

Key parameters that could be calculated for Dehydro Felodipine Ester Lactone using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting sites for intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar dihydropyridine derivatives.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.2 D

For more precise calculations, ab initio methods, which are based on first principles without empirical parameterization, can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and properties. These methods are particularly useful for benchmarking results obtained from less computationally expensive methods and for studying systems where electron correlation effects are significant.

Molecular Mechanics and Molecular Dynamics Simulations

To understand the dynamic behavior and conformational preferences of this compound, molecular mechanics and molecular dynamics simulations are invaluable tools.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. This compound, with its flexible side chains, can adopt multiple conformations. Molecular mechanics methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. Studies on felodipine and its analogs have demonstrated the importance of conformational analysis in understanding their interaction with biological targets researchgate.net. The orientation of the dichlorophenyl ring relative to the dihydropyridine ring is a key conformational feature that influences activity in this class of molecules.

To simulate the interaction of this compound with biological macromolecules, such as enzymes or receptors, molecular docking and molecular dynamics (MD) simulations can be performed. tandfonline.comrsc.orgnih.gov These simulations place the molecule within the active site of a target protein and simulate their dynamic behavior over time. This approach allows for the calculation of binding affinities and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, MD simulations have been used to study the binding of various dihydropyridine derivatives to the L-type calcium channel. rsc.orgjapsonline.com

Table 2: Illustrative Interaction Energy Contributions for this compound with a Model Receptor (Note: This data is hypothetical and serves to illustrate the output of such a computational study.)

Interaction TypeEnergy Contribution (kcal/mol)
Van der Waals-35.8
Electrostatic-12.5
Hydrogen Bonding-5.2
Total Binding Energy -53.5

Prediction of Chemical Reaction Pathways and Transition States

Computational methods can also be used to explore the chemical reactivity of this compound, including its metabolic fate. The metabolism of felodipine is known to proceed via oxidation of the dihydropyridine ring to the corresponding pyridine (B92270) derivative. nih.gov Quantum chemical calculations can be employed to model the reaction mechanism of such transformations.

In Silico Modeling of Metabolic Transformations

The biotransformation of Felodipine is a complex process, primarily initiated by the oxidation of the dihydropyridine ring to a pyridine ring, forming Dehydrofelodipine (B193096). This reaction is catalyzed mainly by the cytochrome P450 3A4 (CYP3A4) enzyme. Subsequent metabolic steps can lead to the formation of various metabolites, including the this compound. The formation of this lactone is understood to occur through a non-enzymatic, spontaneous intramolecular cyclization of a hydroxy acid precursor.

Computational modeling provides a powerful tool to investigate such metabolic transformations at a molecular level. While specific studies focusing exclusively on the in silico modeling of this compound's formation are not extensively documented in publicly available literature, the methodologies for such investigations are well-established. These approaches can be categorized as follows:

Quantum Mechanics (QM) Calculations: These methods are invaluable for elucidating the reaction mechanism of the lactonization process. By calculating the potential energy surface, researchers can identify the transition states and intermediates involved in the cyclization of the precursor. This allows for the determination of activation energies, providing a quantitative measure of the reaction's feasibility under physiological conditions. For instance, Density Functional Theory (DFT) is a commonly employed QM method that can model the electronic structure and reactivity of the molecules involved.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the precursor to this compound within a simulated biological environment, such as in solution or near a membrane. These simulations can reveal the preferred conformations that facilitate the intramolecular cyclization. By understanding the structural and dynamic properties of the precursor, insights into the kinetics of lactone formation can be gained.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites in the body. While often focused on the parent drug, these models can be extended to include major metabolites. In the context of this compound, a PBPK model could incorporate the rate of its formation from Dehydrofelodipine and its subsequent distribution and elimination. Such models are crucial for predicting the concentration-time profiles of the metabolite in various tissues. A parent-metabolite PBPK model for felodipine and dehydrofelodipine has been developed to predict drug-drug interactions, which could serve as a foundation for modeling the subsequent formation of the lactone. nih.gov

The table below summarizes the potential in silico approaches for modeling the formation of this compound.

Modeling Technique Application Key Insights
Quantum Mechanics (QM)Elucidation of the lactonization reaction mechanism.Transition state structures, activation energies, reaction feasibility.
Molecular Dynamics (MD)Study of the conformational dynamics of the precursor.Preferred conformations for cyclization, solvent effects.
Physiologically Based Pharmacokinetic (PBPK) ModelingSimulation of the metabolite's fate in the body.Concentration-time profiles in different tissues, contribution to overall metabolite exposure.

Chemoinformatics and QSAR Approaches for Analogues (Non-Biological Activity Focus)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in drug discovery and development. While QSAR is often associated with predicting biological activity, it can also be applied to model and predict various physicochemical properties of molecules, which are critical for their pharmacokinetic behavior.

For this compound and its analogues, chemoinformatic approaches involve the calculation of a wide range of molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties.

The following table presents a selection of computed molecular descriptors for this compound.

Descriptor Value Description
Molecular Weight366.2 g/mol The sum of the atomic weights of all atoms in the molecule.
XLogP33.8A measure of the molecule's lipophilicity.
Hydrogen Bond Donors0The number of hydrogen atoms bonded to electronegative atoms.
Hydrogen Bond Acceptors5The number of electronegative atoms with lone pairs of electrons.
Rotatable Bond Count3The number of bonds that can rotate freely.
Polar Surface Area65.5 ŲThe surface sum over all polar atoms, an indicator of membrane permeability.

Data sourced from PubChem CID 71315318. smolecule.com

QSAR models can be developed to establish a mathematical relationship between these descriptors and a specific property of interest for a series of analogues. In a non-biological context, these properties could include:

Solubility: Predicting the aqueous solubility of analogues is crucial for understanding their absorption and distribution.

Stability: QSAR models can be used to predict the chemical stability of analogues under different conditions, such as pH and temperature.

Melting Point: This property is important for the formulation and manufacturing of a drug substance.

Chromatographic Retention Time: Predicting retention times can aid in the development of analytical methods for the detection and quantification of analogues.

While specific QSAR studies focusing on the non-biological properties of this compound analogues are not readily found, research on related dihydropyridine derivatives has demonstrated the utility of this approach. These studies often employ statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN) to build predictive models. The insights gained from such models can guide the design of new analogues with desired physicochemical properties.

Research Applications and Significance of Dehydro Felodipine Ester Lactone As a Chemical Standard

Role as a Reference Material in Analytical Method Development and Validation

Dehydro Felodipine (B1672334) Ester Lactone serves as a critical reference material in the development and validation of analytical methods, particularly high-performance liquid chromatography (HPLC), for the quantitative and qualitative analysis of Felodipine and its related substances. ijpsr.comwalshmedicalmedia.comresearchgate.net The availability of a well-characterized standard of this impurity is essential for establishing the specificity of analytical methods, ensuring that the method can accurately distinguish between the active pharmaceutical ingredient (API) and its potential impurities.

In the validation of a stability-indicating HPLC method, reference standards of known impurities are used to confirm that the method can separate the drug substance from its degradation products and process-related impurities. nih.gov This is crucial for accurately assessing the stability of Felodipine under various stress conditions, such as exposure to acid, base, oxidation, and light. nih.govscispace.com The use of Dehydro Felodipine Ester Lactone as a reference standard allows for the determination of key validation parameters, as outlined in the following table:

Validation ParameterRole of this compound Reference Standard
Specificity Confirms the analytical method's ability to resolve the Felodipine peak from the this compound peak and other impurities.
Accuracy Used in recovery studies to ensure the method can accurately quantify the amount of the impurity present in a sample.
Precision Helps in assessing the repeatability and intermediate precision of the method for quantifying the impurity.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determines the lowest concentration of the impurity that can be reliably detected and quantified by the method. walshmedicalmedia.com
Linearity Establishes a linear relationship between the concentration of the impurity and the analytical response over a defined range. walshmedicalmedia.com

By employing this compound as a reference material, pharmaceutical analysts can develop robust and reliable methods that comply with regulatory requirements for drug quality and safety. ijpsr.com

Application in Quality Control of Chemical Syntheses

The synthesis of Felodipine, a complex dihydropyridine (B1217469) derivative, can potentially lead to the formation of various process-related impurities. quizlet.com this compound is one such impurity that can arise during the manufacturing process. Its presence, even in trace amounts, can impact the quality, safety, and efficacy of the final drug product. Therefore, its monitoring and control are vital aspects of the quality control of Felodipine synthesis.

The Hantzsch dihydropyridine synthesis is a common method for producing compounds like Felodipine. organic-chemistry.org Variations in reaction conditions, starting materials, or purification processes can lead to the formation of byproducts, including the lactone derivative. The availability of this compound as a chemical standard enables its use in:

In-process control (IPC) testing: To monitor the formation of the impurity at different stages of the synthesis and optimize reaction conditions to minimize its generation.

Final product release testing: To ensure that the level of the impurity in the final active pharmaceutical ingredient (API) is within the specified limits set by pharmacopoeias and regulatory authorities. pharmacopeia.cn

The United States Pharmacopeia (USP) monograph for Felodipine specifies limits for impurities, and having a reference standard for this compound is crucial for adhering to these standards. pharmacopeia.cn

Utility in Impurity Profiling of Felodipine and Related Compounds

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This is a critical step in drug development and manufacturing to ensure the safety and quality of the final product. This compound is a known related compound of Felodipine and is an important component of its impurity profile. allmpus.comsimsonpharma.com

As a reference standard, this compound is indispensable for:

Identification of Unknown Peaks: During the analysis of Felodipine samples, unknown peaks in the chromatogram can be tentatively identified by comparing their retention times with that of the this compound standard.

Structure Elucidation: The well-characterized standard can be used for spectroscopic comparison (e.g., Mass Spectrometry, NMR) to confirm the structure of an impurity detected in a sample.

Quantitative Analysis: Once identified, the concentration of the this compound impurity in batches of Felodipine can be accurately determined using the reference standard to create a calibration curve.

The table below summarizes the key identifiers for this compound:

IdentifierValue
Chemical Name Ethyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate lgcstandards.comnih.gov
CAS Number 96558-27-9 nih.gov
Molecular Formula C17H13Cl2NO4 nih.gov
Molecular Weight 366.2 g/mol nih.gov

Contribution to Understanding Chemical Reactivity of Dihydropyridine-Lactone Systems

The fused dihydropyridine-lactone ring system present in this compound is a unique chemical scaffold that provides insights into the chemical reactivity of this class of compounds. Studies on the stability and degradation of dihydropyridines are crucial for understanding their behavior under physiological conditions and during storage.

The dihydropyridine ring is known to be susceptible to oxidation, which leads to the corresponding pyridine (B92270) derivative. nih.govresearchgate.net The presence of the lactone ring introduces additional chemical properties and potential degradation pathways. Research on the reactivity of such systems can help in:

Predicting Degradation Pathways: Understanding the inherent stability of the dihydropyridine-lactone moiety helps in predicting the likely degradation products of Felodipine under various stress conditions. This knowledge is essential for developing stability-indicating analytical methods.

Informing Formulation Development: Knowledge of the chemical reactivity can guide the development of stable pharmaceutical formulations of Felodipine by identifying excipients and storage conditions that minimize degradation.

Understanding Metabolic Pathways: As a metabolite of Felodipine, the formation of the lactone structure provides clues about the metabolic processes that the parent drug undergoes in the body. pharmaffiliates.comaxios-research.com

While specific studies on the reactivity of the furo[3,4-b]pyridine system in this exact molecule are not extensively documented in publicly available literature, general knowledge of lactone hydrolysis and dihydropyridine oxidation suggests potential areas of chemical instability. researchgate.netnih.gov Further research using this compound as a model compound could provide valuable data on the chemical behavior of this heterocyclic system.

Q & A

Q. What are the established synthetic routes for Dehydro Felodipine Ester Lactone, and how is its structural conformation validated?

Methodological Answer: this compound is synthesized via esterification and lactonization reactions. A critical step involves the conformational analysis of intermediates to ensure proper lactone ring formation. For example, epoxide intermediates (e.g., compound 7 in ) undergo lactonization facilitated by hydrogen bonding between the ester carbonyl and carbamate NH groups, stabilizing the transition state . Characterization employs:

  • Nuclear Magnetic Resonance (NMR): To confirm regioselectivity and lactone ring closure.
  • X-ray crystallography or Electronic Circular Dichroism (ECD): To resolve absolute configurations (e.g., 4aR,8S,8aR in lactone derivatives) .

Q. Table 1: Key Reaction Conditions for Lactone Formation

ParameterCondition/ValueReference
CatalystAcid/Base (e.g., H₂SO₄, NaHCO₃)
SolventTetrahydrofuran (THF) or DCM
Temperature25–80°C (dependent on intermediate)
Key IntermediateEpoxide 7

Q. Which analytical techniques are optimal for identifying and quantifying this compound in complex matrices?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) is preferred for quantification. Key parameters include:

  • Column: C18 reverse-phase (e.g., 5 μm particle size, 250 mm length).
  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid for MS compatibility .
  • Detection Wavelength: 240–260 nm (for UV absorption of lactone/ester groups) .

Impurity profiling requires reference standards (e.g., Felodipine-related compounds in ) and adherence to ICH guidelines for validation (specificity, linearity, accuracy) .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to its parent compound, Felodipine?

Methodological Answer: this compound is a major oxidative metabolite of Felodipine. Comparative studies should use:

  • In vitro models: Liver microsomes or hepatocytes to track ester hydrolysis and lactone stability .
  • LC-MS/MS: To differentiate metabolites via fragmentation patterns (e.g., m/z transitions for lactone vs. dihydroxy derivatives) .

Q. Table 2: Metabolic Stability Parameters

ParameterThis compoundFelodipine
Half-life (t₁/₂)~8–12 hrs (pH 7.4)~2–4 hrs
Major EnzymesCYP3A4, esterasesCYP3A4
Key MetaboliteHydroxyfasudil (analogous pathway)Dehydro derivative

Q. What computational strategies predict the stability and reactivity of this compound under physiological conditions?

Methodological Answer:

  • Density Functional Theory (DFT): Models energy barriers for lactone ring-opening reactions (e.g., hydrolysis at pH 7.4) .
  • Molecular Dynamics (MD): Simulates interactions with lipid bilayers to assess membrane permeability .
  • QSAR Models: Correlate substituent effects (e.g., dichlorophenyl groups) with logP and bioavailability .

Q. What challenges arise in impurity profiling of this compound, and how are they resolved?

Methodological Answer: Common impurities include:

  • Atorvastatin Dehydro Lactone analogs (): Resolved via gradient elution HPLC .
  • Felodipine dimethyl ester derivatives (): Differentiated using High-Resolution MS (HRMS) for exact mass determination .

Q. Table 3: Impurity Characterization Workflow

StepTechniquePurpose
ScreeningTLC or UPLC-PDAPreliminary separation
QuantificationHPLC-UV (230–260 nm)Purity assessment
Structural IDNMR (¹H, ¹³C) + HRMSConfirm molecular structure

Q. How can in vitro models be designed to study the controlled release of this compound?

Methodological Answer: Adopt Quality by Design (QbD) principles ():

  • Critical Material Attributes (CMAs): Hydrophilic carriers (e.g., HPMC) enhance dissolution.
  • Process Parameters: Spray-drying temperature (40–60°C) and polymer ratio (e.g., Pluronic®:Carbopol® = 2:1) .
  • Critical Quality Attributes (CQAs): Zero-order release kinetics over 24 hrs, tested via USP Apparatus II (50 rpm, pH 6.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.